Coformycin aglycon derivative-1
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Overview
Description
COFORMYCIN AGLYCON DERIVATIVE-1 is a potent inhibitor of AMP deaminase (AMPDA), an enzyme that plays a crucial role in the regulation of intracellular adenylate pools. This compound is a derivative of coformycin, a naturally occurring nucleoside antibiotic. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic conditions where the preservation of ATP levels is critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COFORMYCIN AGLYCON DERIVATIVE-1 involves the modification of the ribose 5′-monophosphate component of coformycin monophosphate. One approach includes replacing the ribose 5′-monophosphate with an alkylcarboxy group, resulting in a potent and selective AMPDA inhibitor . The reaction conditions typically involve the use of alkylmalonic acid derivatives under controlled temperature and pH conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
COFORMYCIN AGLYCON DERIVATIVE-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include alkylmalonic acids, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
COFORMYCIN AGLYCON DERIVATIVE-1 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool to study enzyme inhibition and the regulation of adenylate pools.
Biology: Investigated for its role in cellular models of ATP depletion and ischemia.
Industry: Potential applications in the development of antiischemic drugs and other pharmaceuticals.
Mechanism of Action
COFORMYCIN AGLYCON DERIVATIVE-1 exerts its effects by inhibiting AMP deaminase (AMPDA), an enzyme responsible for the deamination of AMP to inosine monophosphate (IMP). By inhibiting AMPDA, this compound increases the levels of extracellular adenosine and preserves intracellular adenylate pools. This mechanism is particularly beneficial in conditions of ATP depletion, as it helps to maintain energy levels within cells .
Comparison with Similar Compounds
Similar Compounds
Coformycin Monophosphate: The parent compound from which COFORMYCIN AGLYCON DERIVATIVE-1 is derived.
N3-Alkylmalonates: Analogues that have been modified at the N3 position to enhance inhibitory potency.
Vancomycin Aglycon: Another glycopeptide derivative with similar inhibitory properties but different molecular targets.
Uniqueness
This compound is unique in its potent and selective inhibition of AMPDA, making it a valuable tool for studying enzyme regulation and a promising candidate for therapeutic applications. Its ability to penetrate cells and selectively inhibit AMPDA distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C17H16N4O/c22-15-8-18-10-19-17-16(15)20-11-21(17)9-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,22H,8-9H2,(H,18,19) |
InChI Key |
GTNUXRHUPVQMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC=N1)N(C=N2)CC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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